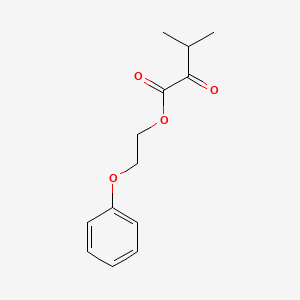
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol typically involves the reaction of 1,3-benzodioxol-4-ol with propyl and propoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:
1,3-Benzodioxol-4-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Methylcarbamate derivatives: These compounds have a similar functional group but may differ in their overall structure and reactivity.
Properties
CAS No. |
61083-29-2 |
|---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C13H18O4.C2H5NO2/c1-3-8-13(15-9-4-2)16-11-7-5-6-10(14)12(11)17-13;1-3-2(4)5/h5-7,14H,3-4,8-9H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
QWZBKPSHIYWTNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC2=CC=CC(=C2O1)O)OCCC.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)





![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)



![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
